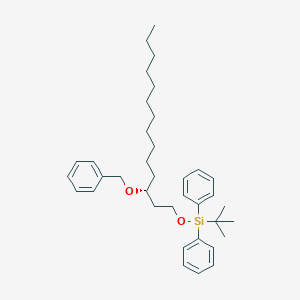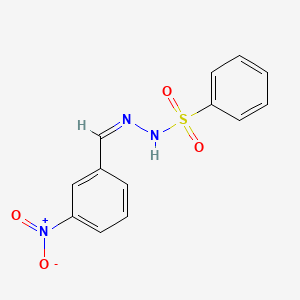
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-2-N-(5-メチル-4-ピペリジン-4-イル-2-プロパン-2-イルオキシフェニル)ピリミジン-2,4-ジアミンは、医薬品化学および薬理学の分野で注目を集めている複雑な有機化合物です。この化合物は、特に特定の種類のがんの治療における潜在的な治療用途で知られています。ピリミジンコアとピペリジン部分を有するその独特の構造は、その生物活性を促進し、貴重な研究対象となっています。
準備方法
合成経路と反応条件
5-クロロ-2-N-(5-メチル-4-ピペリジン-4-イル-2-プロパン-2-イルオキシフェニル)ピリミジン-2,4-ジアミンの合成は、通常、ピリミジンコアの調製から始まる複数のステップを伴います。一般的な方法の1つは、2,4-ジクロロピリミジンを5-メチル-4-ピペリジン-4-イル-2-プロパン-2-イルオキシアニリンと塩基性条件下で反応させることです。この反応は、通常、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミドなどの適切な溶媒中で高温で行われます。
工業生産方法
工業規模の生産では、収率を向上させ、コストを削減するために合成を最適化できる場合があります。これには、反応条件をより適切に制御でき、プロセスの効率を高めることができる連続フローリアクターの使用が含まれることがよくあります。さらに、触媒や代替溶媒の使用を検討して、生産プロセスをさらに強化することができます。
化学反応の分析
反応の種類
5-クロロ-2-N-(5-メチル-4-ピペリジン-4-イル-2-プロパン-2-イルオキシフェニル)ピリミジン-2,4-ジアミンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して実行できます。
置換: ピリミジン環のクロロ基は、適切な条件下で、アミンまたはチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: ジメチルスルホキシドなどの極性溶媒中、水酸化ナトリウムなどの塩基の存在下のアミンまたはチオール。
生成された主な生成物
酸化: 対応するN-酸化物またはヒドロキシル化誘導体の生成。
還元: 還元されたアミン誘導体の生成。
置換: さまざまな官能基を持つ置換ピリミジン誘導体の生成。
4. 科学研究への応用
5-クロロ-2-N-(5-メチル-4-ピペリジン-4-イル-2-プロパン-2-イルオキシフェニル)ピリミジン-2,4-ジアミンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生物学的マクロ分子との相互作用とその生化学的プローブとしての可能性について研究されています。
医学: 特にがん細胞の増殖に関与する特定のキナーゼを標的とした抗がん特性について調査されています。
産業: 新しい医薬品の開発と分析化学における基準化合物として使用されます。
科学的研究の応用
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
5-クロロ-2-N-(5-メチル-4-ピペリジン-4-イル-2-プロパン-2-イルオキシフェニル)ピリミジン-2,4-ジアミンの作用機序には、キナーゼなどの特定の分子標的との相互作用が含まれます。この化合物はキナーゼの活性部位に結合し、その活性を阻害し、それによってがん細胞の増殖と生存を促進するシグナル伝達経路をブロックします。この阻害は、がん細胞のアポトーシス(プログラムされた細胞死)の誘導につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
5-クロロ-N2-(2-イソプロポキシ-5-メチル-4-(ピペリジン-4-イル)フェニル)-N4-(2-(イソプロピルスルホニル)フェニル)ピリミジン-2,4-ジアミン: 似た構造を持つが、置換基が異なる別のキナーゼ阻害剤。
N-(2-イソプロポキシ-5-メチル-4-(ピペリジン-4-イル)フェニル)-N'-(2-(イソプロピルスルホニル)フェニル)ピリミジン-2,4-ジアミン: ピリミジン環の置換基が異なる関連する化合物。
独自性
5-クロロ-2-N-(5-メチル-4-ピペリジン-4-イル-2-プロパン-2-イルオキシフェニル)ピリミジン-2,4-ジアミンは、特定のキナーゼに対して異なる生物学的活性と選択性を付与する官能基の特定の組み合わせにより独特です。これは、標的がん治療研究にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine: Another kinase inhibitor with a similar structure but different substituents.
N-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N’-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine: A related compound with variations in the substituents on the pyrimidine ring.
Uniqueness
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct biological activity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy research.
特性
分子式 |
C19H26ClN5O |
|---|---|
分子量 |
375.9 g/mol |
IUPAC名 |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H26ClN5O/c1-11(2)26-17-9-14(13-4-6-22-7-5-13)12(3)8-16(17)24-19-23-10-15(20)18(21)25-19/h8-11,13,22H,4-7H2,1-3H3,(H3,21,23,24,25) |
InChIキー |
MFLTXQYKSQHVJR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)


![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)





